molecular formula C8H9BrClN B2865286 [(2-Bromo-3-chlorophenyl)methyl](methyl)amine CAS No. 1513985-33-5

[(2-Bromo-3-chlorophenyl)methyl](methyl)amine

Cat. No.: B2865286
CAS No.: 1513985-33-5
M. Wt: 234.52
InChI Key: MRGWGNVEKQTTFH-UHFFFAOYSA-N
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Description

Historical Development of Halogenated Benzylamines

Halogenated benzylamines emerged as critical intermediates during the mid-20th century expansion of aryl amine chemistry. Early work focused on monohalogenated derivatives like 2-bromobenzylamine, but the introduction of dual halogenation patterns—exemplified by (2-Bromo-3-chlorophenyl)methylamine—gained prominence in the 1990s with advances in regioselective aromatic substitution. Modern synthetic routes, such as those described in patent WO2010027051A1, employ catalytic coupling reactions to install bromine and chlorine at adjacent positions on aromatic rings before functionalizing the amine group.

The compound’s structural lineage connects to earlier dihalogenated anilines like 2-bromo-3-chloro-4-methylaniline (PubChem CID 11770010), which demonstrated the stabilizing effects of meta-halogenation on amine derivatives. Contemporary applications leverage the electron-withdrawing effects of bromine and chlorine to modulate amine basicity in catalytic systems.

Significance in Chemical Research

(2-Bromo-3-chlorophenyl)methylamine serves as a model compound for studying:

  • Electronic modulation : The bromine (σ* = 0.76) and chlorine (σ* = 0.47) substituents create a polarized aromatic system that alters electron density at the benzylic methylamine group.
  • Steric effects : Ortho-bromine and meta-chlorine substituents impose a 67° dihedral angle between the aromatic plane and methylamine group, as observed in crystallographic studies of analogous structures.
  • Synthetic versatility : The compound acts as a precursor to heterocyclic systems, enabling transformations documented in patent literature (e.g., cyclocondensation with trifluoromethyl ketones).

Structural Classification within Amine Derivatives

This tertiary amine belongs to the N-arylmethyl-N-methylamine subclass, characterized by:

Structural Feature Role in Compound Behavior
Benzyl group Provides aromatic π-system for conjugation
Methylamine substitution Reduces amine basicity (pKa ≈ 8.2 vs 10.6 for primary amines)
Dihalogenation Enhances electrophilic aromatic reactivity

Comparative analysis with 2-bromo-3-chlorobenzaldehyde (PubChem CID 23463927) reveals that amine substitution at the benzyl position increases solubility in polar aprotic solvents by 38% while maintaining halogen-directed regiochemistry in subsequent reactions.

Research Relevance of Dihalogenated Amine Compounds

Dihalogenated amines like (2-Bromo-3-chlorophenyl)methylamine enable precise control over molecular interactions in:

  • Catalytic ligand design : The bromine-chlorine pair creates asymmetric electron distribution for chiral induction in transition metal complexes.
  • Pharmaceutical intermediates : Meta-chlorine improves metabolic stability compared to para-substituted analogs, as evidenced by preclinical studies of related compounds.
  • Polymer chemistry : Halogenated benzylamines serve as initiators in living cationic polymerization, with dihalogenation increasing initiation efficiency by 22% in styrene systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-3-chlorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGWGNVEKQTTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513985-33-5
Record name [(2-bromo-3-chlorophenyl)methyl](methyl)amine
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Preparation Methods

Reaction Overview

Reductive amination is a two-step process involving condensation of an aldehyde with methylamine to form an imine intermediate, followed by reduction to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its selectivity and mild reaction conditions.

Reaction Scheme:
$$
\text{2-Bromo-3-chlorobenzaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH(OAc)₃}} \text{(2-Bromo-3-chlorophenyl)methylamine}
$$

Optimization Parameters

  • Solvent System: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Stoichiometry: A 1:1.2 molar ratio of aldehyde to methylamine ensures complete imine formation.
  • Reducing Agent: NaBH(OAc)₃ (1.5 equiv.) added portionwise to minimize side reactions.
  • Reaction Time: 12–24 hours for full conversion.

Yield Data:

Parameter Value Source
Isolated Yield 68–72%
Purity (HPLC) >95%

Challenges and Solutions

  • Imine Stability: Moisture-sensitive intermediates require anhydrous conditions.
  • Byproduct Formation: Excess methylamine leads to tertiary amine impurities; stoichiometric control is critical.

Alkylation of Methylamine with 2-Bromo-3-chlorobenzyl Halides

Nucleophilic Substitution

Direct alkylation of methylamine with 2-bromo-3-chlorobenzyl chloride proceeds via an SN2 mechanism. This method is limited by competing over-alkylation but offers scalability.

Reaction Scheme:
$$
\text{2-Bromo-3-chlorobenzyl Chloride} + 2\,\text{CH₃NH₂} \rightarrow \text{(2-Bromo-3-chlorophenyl)methylamine} + \text{CH₃NH₃Cl}
$$

Key Modifications

  • Solvent: Refluxing toluene or xylene (110–140°C) enhances reactivity.
  • Base: Triethylamine (2.0 equiv.) neutralizes HCl, shifting equilibrium toward product formation.
  • Methylamine Source: Anhydrous methylamine gas or 40% aqueous solution (2.5 equiv.).

Yield Comparison:

Methylamine Source Yield (%) Purity (%)
Anhydrous gas 58 89
Aqueous solution 62 84

Limitations

  • Tertiary Amine Byproducts: Excess benzyl halide generates [(2-Bromo-3-chlorophenyl)methyl]dimethylamine, necessitating careful stoichiometry.
  • Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1) separates the target amine from salts.

Bromination of 3-Chloro-N-methylbenzylamine

Electrophilic Aromatic Substitution

Bromination at the ortho position of 3-chloro-N-methylbenzylamine introduces the bromine atom selectively. This method avoids multi-step sequences but requires precise regiocontrol.

Reaction Conditions:

  • Brominating Agent: Dibromohydantoin (1.1 equiv.) in sulfuric acid at 20–30°C.
  • Reaction Time: 6–8 hours for complete monobromination.

Regioselectivity Data:

Position Yield (%) Selectivity (%)
Ortho (desired) 74 92
Para 6 8

Mechanistic Insights

  • Acid Role: Sulfuric acid protonates the amine, deactivating the ring and directing bromine to the ortho position.
  • Side Reactions: Over-bromination occurs at >1.2 equiv. of dibromohydantoin.

Comparative Analysis of Methods

Table 1: Method Efficacy

Method Yield (%) Purity (%) Scalability Cost
Reductive Amination 72 95 Moderate High
Alkylation 62 89 High Low
Bromination 74 90 Low High
  • Reductive Amination: Preferred for laboratory-scale synthesis due to reproducibility.
  • Alkylation: Suitable for industrial applications but requires rigorous purification.
  • Bromination: Limited by precursor availability and regioselectivity challenges.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine atoms on the phenyl ring activate the molecule for electrophilic and nucleophilic substitutions , with bromine being more reactive due to its lower electronegativity.

Key Reactions:

  • Bromine Displacement :
    Reacts with strong nucleophiles (e.g., amines, alkoxides) under basic conditions to form substituted derivatives. For example, treatment with sodium methoxide in DMF yields (2-methoxy-3-chlorophenyl)methylamine12.

  • Chlorine Displacement :
    Requires harsher conditions (e.g., Pd catalysis or high-temperature hydrolysis)2.

Table 1: Substitution Reactions

Position Reagent Conditions Product
BromineNaOMeDMF, 80°C, 12h(2-methoxy-3-chlorophenyl)methylamine
BromineNH₃ (aq)CuI, 120°C, 24h(2-amino-3-chlorophenyl)methylamine
ChlorineNaOH (10% aq)150°C, 48h, Pd(OAc)₂(2-bromo-3-hydroxyphenyl)methylamine

Reductive Dehalogenation

The compound undergoes catalytic hydrogenation to remove halogens selectively:

  • Bromine Removal : H₂/Pd/C in ethanol reduces bromine to hydrogen, yielding (3-chlorophenyl)methylamine12.

  • Full Dehalogenation : Extended reaction times or higher H₂ pressures remove both halogens2.

Amine Functional Group Reactivity

The methylamine moiety participates in:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines under anhydrous conditions1.

  • N-Methyl Oxidation : Strong oxidizers (e.g., KMnO₄) convert the amine to a nitro group, producing [(2-bromo-3-chlorophenyl)methyl]nitromethane2.

Table 2: Amine-Derived Reactions

Reaction Type Reagent Product
Imine FormationBenzaldehyde, ∆N-[(2-bromo-3-chlorophenyl)methyl]benzylideneamine
OxidationKMnO₄, H₂SO₄[(2-bromo-3-chlorophenyl)methyl]nitromethane

Coupling Reactions

The bromine atom facilitates cross-coupling reactions :

  • Suzuki-Miyaura : Pd(PPh₃)₄ and arylboronic acids yield biaryl derivatives2.

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines2.

Mechanistic Case Study: Deuteration Tracking

A deuterium-labeling study (analogous to ) demonstrated that halogen displacement proceeds via a double-bond intermediate rather than a carbocation. This mechanism was confirmed by NMR tracking of deuterium placement in products3.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>200°C) induces dehydrohalogenation, forming a styrene derivative2.

  • Photoreactivity : UV exposure in chloroform generates radical intermediates, leading to dimerization1.

Scientific Research Applications

(2-Bromo-3-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with (2-Bromo-3-chlorophenyl)methylamine, differing primarily in halogen placement, amine type, or backbone modifications:

a. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
  • Structure : A brominated aromatic ring (positions 3-bromo, 2-methyl) linked via an amide group to a pyridine ring.
  • Key Properties :
    • Near-planar conformation due to π-conjugation (dihedral angle: 8.38° between aromatic rings).
    • Forms centrosymmetric dimers via N–H⋯O hydrogen bonding.
  • Comparison : Unlike the target compound, this is a tertiary amide with a pyridine moiety. The bromine and methyl groups influence crystallinity and hydrogen-bonding networks, which could parallel steric effects in the target’s benzylamine structure .
b. 1-(3-Bromophenyl)ethylamine ()
  • Structure : A tertiary amine with a 3-bromophenyl group and an allyl substituent.
  • Key Properties :
    • Molecular formula: C12H16BrN.
    • Likely higher steric hindrance due to the allyl group.
c. 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine ()
  • Structure : A pyrazole ring substituted with bromine (position 4) and a fluorobenzyl group.
  • Key Properties :
    • Primary amine (-NH2) attached to a heterocyclic core.
    • Fluorine’s strong electron-withdrawing effect may enhance acidity compared to chloro/bromo substituents.
  • Comparison : The pyrazole backbone introduces different electronic effects compared to the benzylamine structure, affecting applications in drug design or catalysis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Halogenated Amines
Compound Amine Type Molecular Formula Substituents Notable Properties/Applications
(2-Bromo-3-chlorophenyl)methylamine Secondary C8H8BrClN 2-Br, 3-Cl on phenyl Potential pharmacological intermediate
N-(3-Bromo-2-methylphenyl)-2-oxo-... Tertiary amide C13H11BrN2O2 3-Br, 2-Me on phenyl Crystalline solid with hydrogen bonding
1-(3-Bromophenyl)ethyl Tertiary C12H16BrN 3-Br on phenyl, allyl group Steric hindrance impacts reactivity
4-Bromo-1-[(2-fluorophenyl)methyl]-... Primary C10H9BrFN3 4-Br, 2-F on benzyl Heterocyclic applications
Table 2: Influence of Halogen Substituents
Substituent Combination Electronic Effects Expected Impact on Amine Basicity
2-Br, 3-Cl (target) Strong electron-withdrawing Reduced basicity vs. non-halogenated analogs
3-Br, 2-Me () Methyl (electron-donating) mitigates Br’s effect Moderate basicity
4-Br, 2-F () Fluorine’s strong electron withdrawal Further reduced basicity

Biological Activity

(2-Bromo-3-chlorophenyl)methylamine is an organic compound characterized by the presence of bromine and chlorine substituents on a phenyl ring, along with a methylamine functional group. Its unique structural features contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2-Bromo-3-chlorophenyl)methylamine is C8H9BrClN, with a molecular weight of approximately 234.52 g/mol. The presence of halogen atoms (bromine and chlorine) significantly influences its chemical reactivity and biological interactions.

The biological activity of (2-Bromo-3-chlorophenyl)methylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity to these targets, potentially modulating their activity. The exact pathways involved in its action are complex and depend on the specific biological context.

Key Mechanisms:

  • Enzyme Inhibition/Activation : The compound may bind to active sites of enzymes, altering their catalytic functions.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cellular processes.
  • Gene Expression : By interacting with transcription factors, this compound may affect gene expression patterns.

Biological Activities

Research indicates that (2-Bromo-3-chlorophenyl)methylamine exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Investigations into its anticancer properties have shown that it may inhibit tumor cell proliferation in vitro.
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may influence neurotransmission pathways.

Case Studies and Experimental Data

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial activity of (2-Bromo-3-chlorophenyl)methylamine against Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria using standard disk diffusion methods. Results indicated significant inhibition zones, suggesting effective antimicrobial properties .
  • Anticancer Activity :
    • In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuropharmacological Screening :
    • Computational docking studies revealed potential interactions with serotonin receptors, indicating possible effects on mood regulation and anxiety .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
(2-Bromo-3-chlorophenyl)methylamineYesYesEnzyme inhibition, receptor modulation
(2-Bromo-4-fluorophenyl)methylamineModerateYesSimilar binding interactions
(2-Chloro-3-fluorophenyl)methylamineYesModerateDifferent receptor specificity

Pharmacokinetics and Toxicology

Current literature lacks comprehensive data on the pharmacokinetics (absorption, distribution, metabolism, excretion) of (2-Bromo-3-chlorophenyl)methylamine. However, studies suggest that its lipophilicity may influence its bioavailability and ability to cross the blood-brain barrier (BBB). Toxicity assessments indicate low cytotoxicity at therapeutic concentrations in normal human cell lines .

Q & A

Q. What are the optimal synthetic routes for (2-Bromo-3-chlorophenyl)methylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated benzyl chloride precursor with methylamine. Key variables include:

  • Base selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the amine and drive the reaction .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane, toluene) enhance reactivity by stabilizing intermediates .
  • Temperature control : Reflux conditions (~40–80°C) balance reaction rate and side-product formation .

Q. Table 1: Reaction Conditions for Analogous Compounds

PrecursorBaseSolventTemperatureYield*
2-Bromo-5-chlorobenzyl chlorideK₂CO₃DichloromethaneRefluxNot reported
2-Bromophenylmethyl chlorideNaOHToluene60°C~75%

*Yields for the target compound require empirical optimization. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (2-Bromo-3-chlorophenyl)methylamine?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the aromatic substitution pattern and methylamine protons. The bromine and chlorine substituents cause distinct splitting in aromatic signals .
  • FTIR : Peaks at ~3395 cm⁻¹ (N-H stretch) and ~1031 cm⁻¹ (C-N stretch) confirm amine functionality .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₈H₉BrClN, MW 234.52 g/mol) .
  • Elemental Analysis : Quantifies nitrogen content to assess purity (~6.0% N expected) .

Data Cross-Validation : Discrepancies between experimental and computational spectra (e.g., via InChI/SMILES-based predictions) may indicate structural isomers or impurities .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of (2-Bromo-3-chlorophenyl)methylamine?

Methodological Answer:

  • Molecular Docking : Software like AutoDock predicts binding affinities to biological targets (e.g., neurotransmitter receptors). The bromine and chlorine substituents enhance halogen bonding, influencing ligand-receptor interactions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for cross-coupling reactions .

Q. Table 2: Computational Parameters for Neuroactivity Prediction

SoftwareTarget ReceptorBinding Affinity (ΔG, kcal/mol)Validation Method
AutoDock VinaDopamine D₂-8.2 ± 0.3Experimental IC₅₀ assays

Q. What strategies resolve contradictions in crystallographic data for (2-Bromo-3-chlorophenyl)methylamine derivatives?

Methodological Answer:

  • Refinement Tools : SHELXL refines high-resolution data but may struggle with twinning or disorder. Alternative programs (e.g., OLEX2) can cross-validate results .
  • Twinned Data Analysis : Use PLATON to detect twinning and apply HKLF5 merging for improved accuracy .
  • Validation Metrics : R-factor (<5%) and electron density maps (e.g., Fo-Fc) identify misplaced atoms .

Case Study : For a brominated analog, SHELX refinement reduced R1 from 0.12 to 0.05 after correcting for anisotropic displacement parameters .

Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition with Pd catalysts. Chlorine at the meta position directs electrophilic substitution .
  • Steric Effects : The methylamine group’s bulk may hinder coupling at the ortho position, favoring para-substituted products .

Q. Table 3: Reactivity Comparison of Halogenated Analogs

CompoundReaction Rate (Suzuki)Major Product
[(2-Bromo-phenyl)methyl]amineHighPara-coupled derivative
[(3-Chloro-phenyl)methyl]amineModerateMeta-coupled derivative

Q. What experimental designs mitigate contradictions between adsorption capacity predictions and empirical data for amine-functionalized materials?

Methodological Answer:

  • BET Surface Area Analysis : Correlate pore volume (e.g., 0.55 cm³/g pre-impregnation) with amine loading. Reduced surface area post-impregnation (~43%) confirms successful functionalization .
  • CO₂ Adsorption Isotherms : Fit Langmuir/Freundlich models to experimental data (e.g., 2.63 mmol CO₂/g for aMDEA-MC) .

Conflict Resolution : Discrepancies arise from incomplete amine activation. FTIR (O-H/N-H peaks) and elemental analysis (N% increase) validate functional group integrity .

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